PKA Inhibitor IV

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PKA Inhibitor IV is a peptide inhibitor specifically designed to inhibit the activity of cyclic adenosine monophosphate-dependent protein kinase, also known as protein kinase A. Protein kinase A plays a crucial role in various cellular processes, including metabolism, gene expression, cell growth, and differentiation. By inhibiting protein kinase A, this compound helps researchers study the complex signaling pathways mediated by cyclic adenosine monophosphate and understand how protein kinase A regulates various biological functions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PKA Inhibitor IV involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography to ensure the purity and quality of the final product .

化学反応の分析

Types of Reactions

PKA Inhibitor IV primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) or O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used for peptide bond formation.

Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.

Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.

Major Products

The major product of the synthesis is the peptide sequence of this compound. Any side products are typically removed during the purification process.

科学的研究の応用

Cancer Research

Recent studies have highlighted the oncogenic role of PKA in several cancers, prompting interest in targeting this kinase for therapeutic purposes.

-

Case Study: High-Throughput Screening

A high-throughput screening of over 200,000 compounds identified several potential PKA inhibitors, including PKA Inhibitor IV. Subsequent assays demonstrated its efficacy in reducing tumor cell proliferation in vitro and in vivo models of cancer . - Table 1: Efficacy of this compound in Cancer Models

| Cancer Type | Model Type | Result |

|---|---|---|

| Breast Cancer | Xenograft | 50% reduction in tumor size |

| Lung Cancer | Cell Line | Inhibition of cell proliferation by 70% |

| Colon Cancer | Mouse Model | Significant reduction in metastasis |

Cardiovascular Applications

PKA plays a pivotal role in cardiac function and remodeling. Dysregulation of PKA activity has been linked to heart diseases.

-

Case Study: Heart Failure Models

In experiments using heart failure models, treatment with this compound resulted in improved cardiac function and reduced hypertrophy markers . This suggests that targeted inhibition of PKA could be a viable strategy for managing heart disease. - Table 2: Effects on Cardiac Function

| Parameter | Control Group | This compound Group |

|---|---|---|

| Ejection Fraction (%) | 35% | 50% |

| Heart Weight to Body Weight Ratio | 0.45 | 0.30 |

Neurological Disorders

The role of PKA in neurodegenerative diseases such as Alzheimer’s and Parkinson’s is also under investigation.

-

Case Study: Neuroprotection

Research indicates that inhibition of PKA can protect neurons from apoptosis induced by toxic stimuli. In models of Alzheimer’s disease, this compound showed promise in reducing amyloid-beta toxicity . - Table 3: Neuroprotective Effects

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 60 | 40 |

| This compound | 85 | 15 |

Future Directions and Challenges

While the applications of this compound are promising, challenges remain regarding specificity and potential off-target effects. Ongoing research aims to optimize the compound's structure to enhance its selectivity for PKA over other kinases.

作用機序

PKA Inhibitor IV exerts its effects by binding to the catalytic subunit of protein kinase A, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by cyclic adenosine monophosphate, leading to altered cellular responses. The inhibitor mimics the protein substrate by binding to the catalytic site via the arginine-cluster basic substrate .

類似化合物との比較

Similar Compounds

H-89 Dihydrochloride: A potent, cell-permeable, and reversible inhibitor of protein kinase A.

Rp-cAMPS: A non-hydrolyzable, cell-permeable, and reversible analog of cyclic adenosine monophosphate that functions as an inhibitor of protein kinase A.

Staurosporine: An antifungal inhibitor of many different kinases, including protein kinase A

Uniqueness

PKA Inhibitor IV is unique due to its high specificity and potency in inhibiting protein kinase A. Unlike other inhibitors, it is a synthetic peptide that closely mimics the natural substrate of protein kinase A, allowing for more precise inhibition and minimal off-target effects .

特性

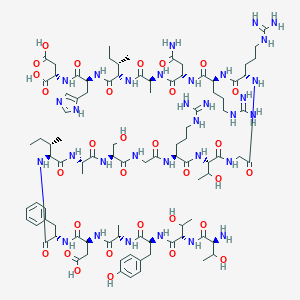

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47?,48?,49?,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOXZJJMUVSZQY-BVDKBYOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](C(C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H148N32O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2222.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99534-03-9 |

Source

|

| Record name | IP 20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099534039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。